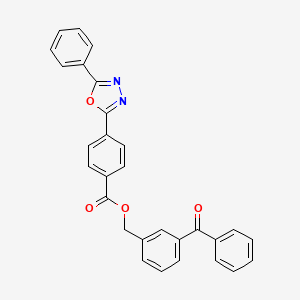![molecular formula C16H22Cl2N2O4S B4717343 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4717343.png)
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DBeQ is a member of the class of sulfonyl-containing compounds and has been shown to have potent anti-inflammatory and anti-tumor effects.
Mécanisme D'action
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide exerts its effects by inhibiting the activity of the proteasome, a complex of proteins that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide can block the activation of various signaling pathways, leading to the anti-inflammatory and anti-tumor effects observed in preclinical studies.
Biochemical and Physiological Effects
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells, and induce apoptosis in cancer cells. Additionally, 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide is its potency and specificity for the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes. Additionally, 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have low toxicity in preclinical studies, making it a potentially safe therapeutic agent. However, one limitation of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide in various diseases, including inflammatory and neurodegenerative diseases. Finally, there is a need for more comprehensive studies on the pharmacokinetics and pharmacodynamics of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide to fully understand its potential as a therapeutic agent.
Applications De Recherche Scientifique
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have potent anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have anti-tumor effects, making it a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4S/c1-24-9-6-19-16(21)13-4-7-20(8-5-13)25(22,23)11-12-2-3-14(17)15(18)10-12/h2-3,10,13H,4-9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRKPTKFGAGSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



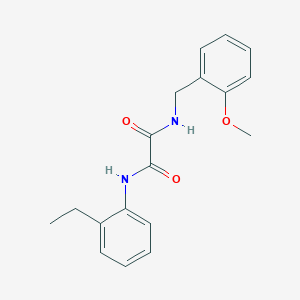
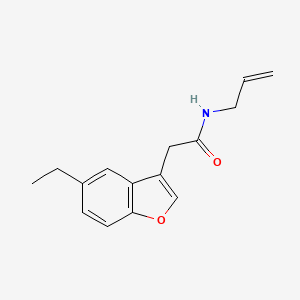
![2-{1-[(4-biphenylyloxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4717281.png)
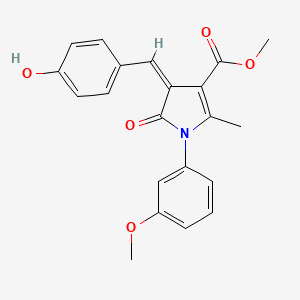
![methyl 4-ethyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4717297.png)


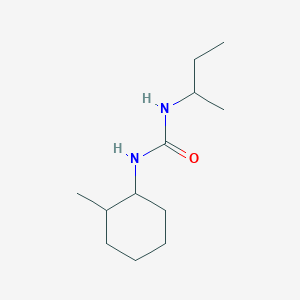
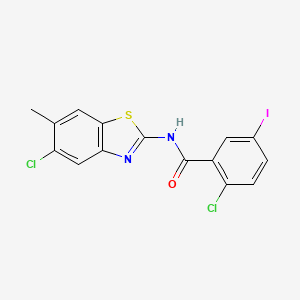
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4717336.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4717347.png)
